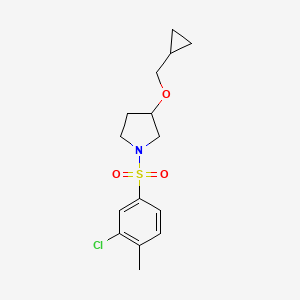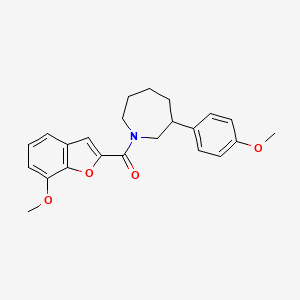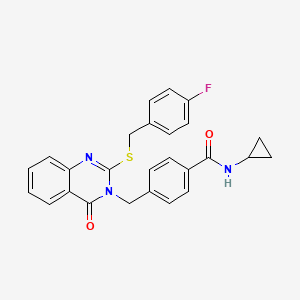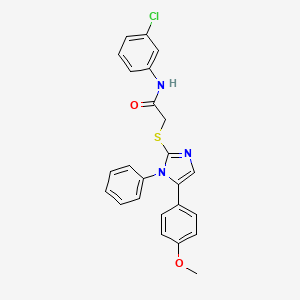
Tert-butyl 2,2-dimethylbut-3-ynylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,2-dimethylbut-3-ynylcarbamate is a chemical compound with the formula C11H19NO2 . It has a molecular weight of 197.28 g/mol . It is typically used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2/c1-7-11(5,6)8-12-9(13)14-10(2,3)4/h1H,8H2,2-6H3,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Hydroxyl Group Protection
The protection of hydroxyl groups in organic synthesis is a critical step for the selective modification of molecules. Chemical agents developed for this purpose must be stable under various conditions yet easily removable. Tert-butyl derivatives have been utilized for the protection of hydroxyl groups, demonstrating stability in water or alcohol bases under normal conditions and resistance to hydrogenolysis and mild chemical reduction. This makes tert-butyl-based protecting groups, such as dimethyl-tert-butylsilyl, valuable in synthesizing complex molecules, including prostaglandins (Corey & Venkateswarlu, 1972).
Crystal Structure Analysis
The synthesis and crystal structure analysis of tert-butyl derivatives, including tert-butyl acetylcarbamate, have been explored through green methods using natural phosphate as a catalyst. These studies provide insight into the molecular arrangements and interactions, such as hydrogen bonding, which are crucial for understanding the physicochemical properties of these compounds (Aly Dawa El Mestehdi et al., 2022).
Reactivity in Organic Synthesis
The reactivity of tert-butylcarbene in various solvents has been studied to understand its potential in organic synthesis. The formation of products like 1,1-dimethylcyclopropane and 2-methyl-2-butene indicates the influence of solvents on the reactivity of tert-butylcarbene, which is crucial for designing synthetic pathways (Ruck & Jones, 1998).
Synthesis of Stereoisomers
Efficient stereoselective synthesis routes have been developed for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing the control of stereochemistry crucial for the synthesis of pharmaceuticals and complex organic molecules (Wang et al., 2017).
Environmental Applications
The photocatalytic degradation of environmental pollutants, such as methylated arsenic species, using TiO2 photocatalysis, demonstrates the potential of tert-butyl derivatives in environmental remediation. The inclusion of tert-butyl alcohol as a hydroxyl radical scavenger during photocatalysis highlights the role of tert-butyl derivatives in enhancing the degradation rate of pollutants (Xu, Cai, & O’Shea, 2007).
Propriétés
IUPAC Name |
tert-butyl N-(2,2-dimethylbut-3-ynyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7-11(5,6)8-12-9(13)14-10(2,3)4/h1H,8H2,2-6H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPDNXKRKEILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2818466.png)

![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)



![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)


![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)
![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2818486.png)
![(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2818488.png)
